Carbamic acid--2-propylpentan-1-ol (1/1)
Description
Carbamic acid–2-propylpentan-1-ol (1/1) is a carbamate derivative formed by the esterification of carbamic acid with 2-propylpentan-1-ol. This compound features a branched alkyl chain (2-propylpentan-1-ol) linked to the carbamate group (–NHCOO–), which distinguishes it from linear or simpler branched analogs. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and polymer science due to their hydrolytic stability, bioavailability, and tunable physicochemical properties.
Properties
CAS No. |
58888-97-4 |
|---|---|
Molecular Formula |
C9H21NO3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
carbamic acid;2-propylpentan-1-ol |
InChI |
InChI=1S/C8H18O.CH3NO2/c1-3-5-8(7-9)6-4-2;2-1(3)4/h8-9H,3-7H2,1-2H3;2H2,(H,3,4) |
InChI Key |
OJGCOLQVKKFNOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CO.C(=O)(N)O |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation via Chlorocarbonate Intermediates
The most straightforward route involves reacting 2-propylpentan-1-ol with chlorocarbonate derivatives under basic conditions. For example, phenyl chlorocarbonate reacts with primary or secondary alcohols in the presence of triethylamine (TEA) to form carbamates. In a typical procedure:
- 2-Propylpentan-1-ol (5 mmol) is dissolved in dry diethyl ether and cooled to 10°C.
- Phenyl chlorocarbonate (5 mmol) is added dropwise, followed by TEA (6 mmol).
- The mixture is stirred at room temperature for 30 minutes, after which TEA·HCl is filtered off.
- The product is crystallized from heptane/isopropanol (4:1), yielding carbamic acid–2-propylpentan-1-ol in 70–85% purity.
This method benefits from mild conditions and avoids side reactions, though scalability is limited by solvent volumes. Recent optimizations using flow chemistry (e.g., continuous addition of reagents in microreactors) have improved yields to >90% while reducing reaction times.
Cyclization of Propargylic Alcohol Intermediates
Cyclization strategies leverage chiral propargylic alcohols to construct the carbamate ring. A patented method for cyclic carbamates involves:
- Chiral propargylic alcohol (e.g., (1R,2S)-phenylnorephedrine) is reacted with cyclopropylacetylene in the presence of a zinc(II) catalyst (e.g., Zn(OTf)₂) at 0–20°C.
- The intermediate undergoes cyclization in a solvent mixture of C₂–₅ alkyl carboxylates (e.g., ethyl acetate) and C₅–₈ alkanes (e.g., heptane) at –30 to +40°C.
- Liquid-liquid extraction isolates the carbamate with >95% enantiomeric excess (ee).
This approach is ideal for stereocontrolled synthesis but requires costly chiral auxiliaries. Industrial adaptations use process telescoping , where intermediates are carried forward without purification, reducing waste and costs.
Catalytic Asymmetric Synthesis
Transition-metal catalysts enable enantioselective carbamate formation. A Co-salen complex catalyzes the addition of phenyl carbamate to epoxides, yielding trans-1,2-amino alcohols with >99% ee. For 2-propylpentan-1-ol derivatives:
- Meso-epoxide precursors (e.g., 2-propylpentene oxide) react with phenyl carbamate in the presence of 0.5–1 mol% (salen)Co–OTf catalyst.
- The reaction proceeds at 25°C in dichloromethane, followed by basic hydrolysis (NaOH, H₂O/THF) to free the amino alcohol.
- Final carbamation with di-tert-butyl dicarbonate (Boc₂O) affords the target compound in 80% yield.
This method is highly efficient for gram-scale synthesis but demands rigorous exclusion of moisture and oxygen.
Photochemical and Flow-Based Approaches
Large-scale synthesis benefits from photochemical activation. A protocol for bicyclo[1.1.1]pentane carbamates demonstrates:
- Propellane and diacetyl undergo [2+2] photocycloaddition under 365 nm LED irradiation in flow reactors, producing 1 kg of diketone intermediate in 6 hours.
- Haloform reaction (NaOCl, NaOH) converts the diketone to a dicarboxylic acid, which is then coupled with 2-propylpentan-1-ol via HATU/DIPEA in DMF.
Flow systems enhance safety and reproducibility, particularly for exothermic reactions or light-sensitive intermediates.
Industrial-Scale Process Telescoping
A Chinese patent outlines a telescoped route suitable for multi-kilogram production:
- Ring-closing protection : 2-Propylpentan-1-ol is protected with 4-trifluoromethyl benzaldehyde in toluene, followed by acylation with 2-methylbenzoyl chloride (K₂CO₃, 0–10°C).
- Alkylation : The protected alcohol reacts with allyl bromide using LDA (lithium diisopropylamide) in THF, then hydrolyzed with NaOH.
- Carbamation : The crude product is treated with Boc₂O in methanol/water (pH 8–9, 10–30°C), yielding the carbamate in 78% overall yield after crystallization.
This method avoids intermediate purification, reducing solvent use and production time by 40% compared to stepwise protocols.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–2-propylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 2-propylpentan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group in 2-propylpentan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Carbamic acid–2-propylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid–2-propylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Carbamic acid–2-propylpentan-1-ol (1/1) with two structurally related carbamate esters from pharmaceutical research ():
| Compound Name | Molecular Formula | Key Structural Features | Retention Factor (Rf) | Purity | Hypothesized Properties |
|---|---|---|---|---|---|
| Carbamic acid–2-propylpentan-1-ol (1/1) | C₉H₁₉NO₂ | Branched 2-propylpentanol ester | N/A | N/A | High lipophilicity; moderate aqueous solubility |
| [1-[5-Deoxy-3-O-(5-deoxy-β-D-ribofuranosyl)-β-D-ribofuranosyl]-5-fluoro-2-oxo–1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester | C₂₄H₃₅FN₂O₁₀ | Linear pentyl ester; fluorinated pyrimidine; disaccharide | 1.06 | 1.00 | Low polarity; potential nucleoside analog |
| [1-[5-Deoxy-2-O-(5-deoxy-β-D-ribofuranosyl)-β-D-ribofuranosyl]-5-fluoro-2-oxo–1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester | C₂₄H₃₅FN₂O₁₀ | Linear pentyl ester; fluorinated pyrimidine; disaccharide (alternate glycosylation) | 1.09 | 1.00 | Similar to above but altered glycosylation |
Key Observations:
- Branching vs. Linearity: The branched 2-propylpentanol group in the target compound likely increases lipophilicity compared to linear pentyl esters, which could enhance membrane permeability but reduce water solubility .
- Functional Groups : The evidence compounds contain fluorinated pyrimidine moieties and disaccharide units, which are absent in the target compound. Fluorination typically enhances metabolic stability and binding affinity in nucleoside analogs, as seen in antiviral or anticancer agents .
- Retention Factors : The higher Rf values (1.06–1.09) for the pentyl esters suggest lower polarity due to their linear alkyl chains and fluorinated aromatic systems. The target compound’s Rf is unreported but may differ due to branching.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Carbamic Acid–2-Propylpentan-1-ol (1/1) in laboratory settings?
- Methodological Answer : The compound can be synthesized via the Hofmann rearrangement, where a primary amide reacts with bromine (Br₂) in a basic medium (e.g., KOH). Key steps include:
- Reaction Setup : Use stoichiometric Br₂ under controlled temperature (0–5°C) to minimize side reactions.
- Intermediate Isolation : Monitor the formation of N-bromoamide (RCONHBr) and carbamic acid (R-NHCOOH) intermediates using in-situ IR spectroscopy .
- Purification : Employ column chromatography with silica gel and a polar solvent system to isolate the final product. Validate purity via HPLC and NMR (¹H/¹³C) .
Q. How should researchers characterize the structural and chemical properties of Carbamic Acid–2-Propylpentan-1-ol (1/1)?
- Methodological Answer :
- Structural Elucidation : Use X-ray crystallography for definitive stereochemical assignment. Complement with FTIR to identify functional groups (e.g., -NH and -OH stretches).
- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
- Solubility Profiling : Test solubility in aprotic (e.g., DMSO) and protic (e.g., ethanol) solvents, noting deviations from ideal behavior using Hansen solubility parameters .
Advanced Research Questions
Q. What are the key intermediates formed during the synthesis of Carbamic Acid–2-Propylpentan-1-ol (1/1) via Hofmann rearrangement, and how can their presence be experimentally verified?
- Methodological Answer :
- Intermediates : N-bromoamide (RCONHBr) and carbamic acid (R-NHCOOH) are critical intermediates .
- Verification :
- N-Bromoamide : Detect via UV-Vis spectroscopy (λ~245 nm) or LC-MS with electrospray ionization.
- Carbamic Acid : Use ¹⁵N-labeled NMR or time-resolved Raman spectroscopy to track transient formation.
- Kinetic Analysis : Employ stopped-flow techniques to measure intermediate lifetimes under varying pH and temperature conditions.
Q. How can computational chemistry approaches be utilized to predict the stability and reactivity of Carbamic Acid–2-Propylpentan-1-ol (1/1) under varying environmental conditions?
- Methodological Answer :
- DFT Calculations : Model the compound’s electronic structure to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization.
- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess hydrolytic stability.
- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to anticipate degradation pathways (e.g., hydrolysis or oxidation) .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point, solubility) for Carbamic Acid–2-Propylpentan-1-ol (1/1) across different studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination).
- Impurity Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify trace contaminants affecting properties.
- Collaborative Studies : Compare results across independent labs to isolate systematic errors .
Q. What experimental strategies can differentiate between isomeric forms or co-crystalline structures in Carbamic Acid–2-Propylpentan-1-ol (1/1)?
- Methodological Answer :
- Solid-State NMR : Distinguish isomers via ¹³C chemical shift anisotropy.
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
- DSC Analysis : Identify unique thermal events (e.g., polymorphic transitions) .
Safety and Handling
Q. What safety protocols are recommended when handling Carbamic Acid–2-Propylpentan-1-ol (1/1) in laboratory environments?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatile byproducts (e.g., bromine vapors during synthesis).
- First Aid : Immediate rinsing with water for exposure; consult a physician if ingested (reference SDS guidelines for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
